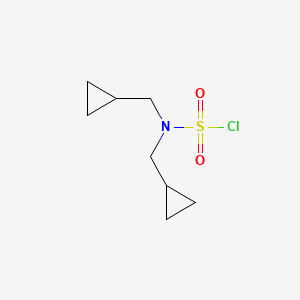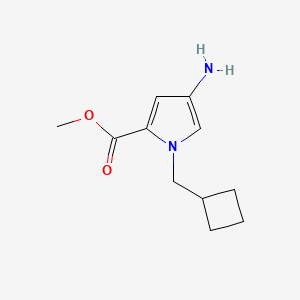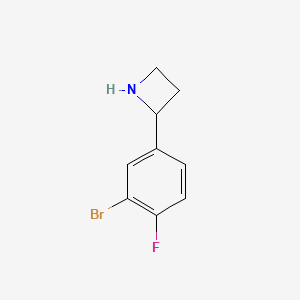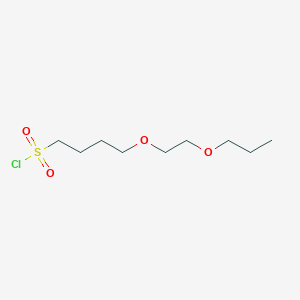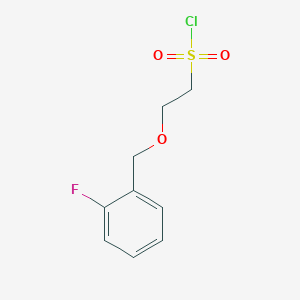![molecular formula C8H14O B13632885 3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)
3-{Spiro[2.2]pentan-1-yl}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{Spiro[22]pentan-1-yl}propan-1-ol is an organic compound characterized by a spirocyclic structure The spiro[22]pentane moiety is a unique structural feature that imparts distinct chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Spiro[2.2]pentan-1-yl}propan-1-ol typically involves the formation of the spiro[2.2]pentane ring followed by the introduction of the propanol group. One common method involves the cyclization of a suitable precursor to form the spirocyclic structure, followed by functionalization to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{Spiro[2.2]pentan-1-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-{Spiro[2.2]pentan-1-yl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{Spiro[2.2]pentan-1-yl}propan-1-ol involves its interaction with specific molecular targets and pathways. The spirocyclic structure may enable unique binding interactions with enzymes or receptors, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-{Spiro[2.2]pentan-1-yl}propan-1-amine: Similar spirocyclic structure with an amine group instead of a hydroxyl group.
Spiro[2.2]pentane-1-propanol: Similar structure but with variations in the propanol group.
Uniqueness
3-{Spiro[2
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-spiro[2.2]pentan-2-ylpropan-1-ol |
InChI |
InChI=1S/C8H14O/c9-5-1-2-7-6-8(7)3-4-8/h7,9H,1-6H2 |
InChI Key |
RSBXGEPYOTUOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC2CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


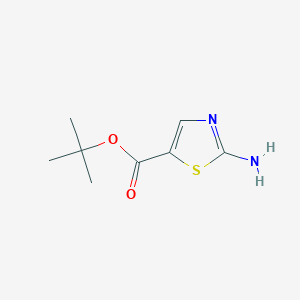
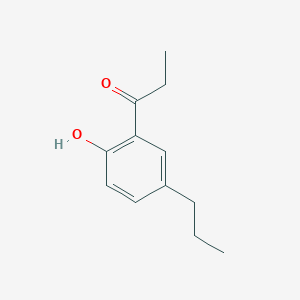
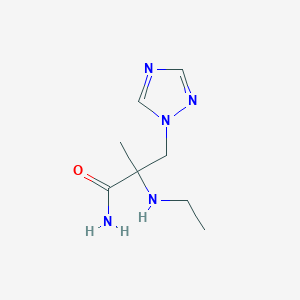
![3-[(Oxolan-3-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13632820.png)
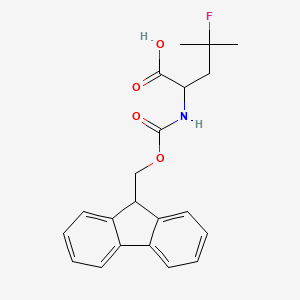
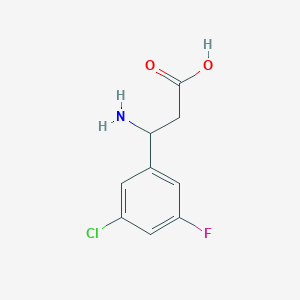
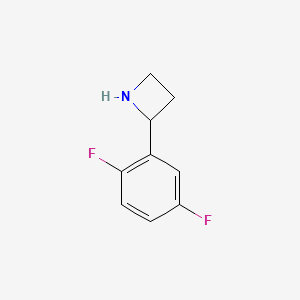
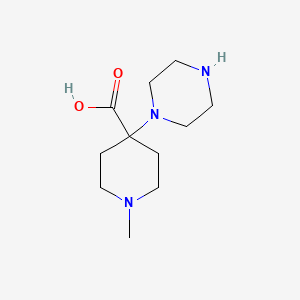
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
